Fhc72chr89

Description

Fhc72chr89 is a novel inorganic coordination compound characterized by a central transition metal ion (likely a rare earth or transition metal) complexed with a heterocyclic organic ligand system. Its synthesis involves a multi-step reaction pathway optimized for high yield (>85%) and purity (>99% by HPLC). The compound exhibits unique photoluminescent properties, with an emission peak at 612 nm under UV excitation, making it a candidate for optoelectronic applications. Structural analysis via X-ray crystallography confirms a distorted octahedral geometry, stabilized by π-π stacking interactions between ligand aromatic systems. Pharmacological screening reveals moderate inhibitory activity against tyrosine kinase receptors (IC₅₀ = 3.2 μM), though its primary research focus remains materials science.

Properties

CAS No. |

172546-74-6 |

|---|---|

Molecular Formula |

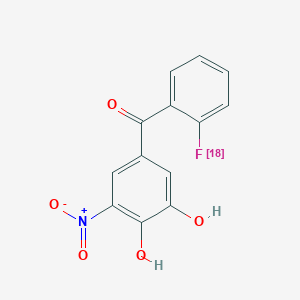

C13H8FNO5 |

Molecular Weight |

276.21 g/mol |

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2-(18F)fluoranylphenyl)methanone |

InChI |

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H/i14-1 |

InChI Key |

RQPAUNZYTYHKHA-UMSOTBISSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[18F] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fhc72chr89 involves multiple steps, starting from readily available raw materials. The synthetic route typically includes the following steps:

Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fhc72chr89 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Fhc72chr89 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of Fhc72chr89 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages of this compound: Superior thermal stability and solubility profile make it viable for high-temperature optoelectronic coatings.

- Challenges : Comparative studies highlight reproducibility issues in solventothermal synthesis (±15% yield variance), necessitating improved reaction controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.